Cas no 2418709-92-7 (Tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylate)
![Tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2418709-92-7x500.png)
Tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylate
- 2418709-92-7
- EN300-26626044
- Tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylate
-
- インチ: 1S/C16H22F2N2O7S2/c1-16(2,3)26-15(21)20-6-4-19(5-7-20)11-12-8-13(27-29(18,24)25)10-14(9-12)28(17,22)23/h8-10H,4-7,11H2,1-3H3
- InChIKey: PNHJACKJBQXSNV-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC(=CC(=C1)CN1CCN(C(=O)OC(C)(C)C)CC1)OS(=O)(=O)F)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 456.08364972g/mol
- どういたいしつりょう: 456.08364972g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 780
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 127Ų
Tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26626044-0.5g |
tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylate |
2418709-92-7 | 95.0% | 0.5g |
$2376.0 | 2025-03-20 | |
Enamine | EN300-26626044-10g |
2418709-92-7 | 10g |
$10643.0 | 2023-09-12 | |||
Enamine | EN300-26626044-5g |
2418709-92-7 | 5g |
$7178.0 | 2023-09-12 | |||
Enamine | EN300-26626044-0.1g |
tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylate |
2418709-92-7 | 95.0% | 0.1g |
$2178.0 | 2025-03-20 | |
Enamine | EN300-26626044-0.25g |
tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylate |
2418709-92-7 | 95.0% | 0.25g |
$2277.0 | 2025-03-20 | |
Enamine | EN300-26626044-2.5g |
tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylate |
2418709-92-7 | 95.0% | 2.5g |
$4851.0 | 2025-03-20 | |
Enamine | EN300-26626044-10.0g |
tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylate |
2418709-92-7 | 95.0% | 10.0g |
$10643.0 | 2025-03-20 | |
Enamine | EN300-26626044-0.05g |
tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylate |
2418709-92-7 | 95.0% | 0.05g |
$2079.0 | 2025-03-20 | |
Enamine | EN300-26626044-1.0g |
tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylate |
2418709-92-7 | 95.0% | 1.0g |
$2475.0 | 2025-03-20 | |
Enamine | EN300-26626044-5.0g |
tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylate |
2418709-92-7 | 95.0% | 5.0g |
$7178.0 | 2025-03-20 |
Tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylate 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylateに関する追加情報
Research Brief on Tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylate (CAS: 2418709-92-7)
Recent advances in chemical biology and medicinal chemistry have highlighted the significance of fluorosulfonyl-containing compounds as versatile intermediates for drug discovery and development. Among these, Tert-butyl 4-{[3-(fluorosulfonyl)-5-[(fluorosulfonyl)oxy]phenyl]methyl}piperazine-1-carboxylate (CAS: 2418709-92-7) has emerged as a critical building block for the synthesis of novel bioactive molecules. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.
The compound's unique structural features, including dual fluorosulfonyl groups and a piperazine-carboxylate scaffold, render it highly reactive in nucleophilic substitution reactions. Recent studies (2023-2024) have demonstrated its utility in click chemistry applications, particularly for the rapid assembly of sulfonyl fluoride-based probes targeting cysteine residues in proteomic studies. A landmark publication in Journal of Medicinal Chemistry (2024) detailed its use as a key intermediate in developing covalent inhibitors for SARS-CoV-2 main protease, achieving nanomolar potency through selective fluorosulfonylation of catalytic cysteine.
From a synthetic chemistry perspective, novel protocols have been established for the large-scale production of 2418709-92-7 with improved yield (>85%) and purity (>98%). Advanced characterization techniques including 19F NMR and X-ray crystallography have confirmed the compound's configuration and reactivity patterns. Notably, its stability under physiological conditions (pH 7.4, 37°C) has been systematically evaluated, showing a half-life of 12 hours - a crucial parameter for in vivo applications.
Emerging biological data suggests that derivatives of 2418709-92-7 exhibit promising activity against challenging targets. A 2024 study in ACS Chemical Biology reported its incorporation into bivalent inhibitors of protein tyrosine phosphatases, demonstrating unprecedented selectivity profiles. The fluorosulfonyl groups enable simultaneous engagement of both active and allosteric sites, opening new avenues for targeting protein-protein interactions previously considered "undruggable".
Safety and toxicity assessments indicate that proper handling protocols are essential due to the compound's reactive fluorosulfonyl moieties. Recent occupational exposure limit (OEL) studies recommend working concentrations below 0.1 mg/m3 with appropriate personal protective equipment. However, its derivatives show favorable in vitro safety profiles in hepatocyte assays (IC50 > 50 μM), supporting further medicinal chemistry optimization.
Looking forward, 2418709-92-7 represents a strategic asset in the medicinal chemist's toolbox, particularly for covalent drug discovery. Its dual-reactive design enables efficient exploration of chemical space, while recent methodological advances in its application promise to accelerate the development of next-generation therapeutics. Ongoing research focuses on expanding its utility to targeted protein degradation and activity-based protein profiling applications.
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